molecular formula C6H5Br2NO B1583238 3,5-Dibromo-6-methylpyridin-2-ol CAS No. 500587-45-1

3,5-Dibromo-6-methylpyridin-2-ol

Cat. No.: B1583238
CAS No.: 500587-45-1
M. Wt: 266.92 g/mol
InChI Key: KOBUELJRZDJHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-6-methylpyridin-2-ol is a brominated pyridine derivative This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, a methyl group at the 6th position, and a hydroxyl group at the 2nd position on the pyridine ring The molecular formula is C6H5Br2NO, and it has a molecular weight of 26692 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-6-methylpyridin-2-ol can be achieved through several methods. One common approach involves the bromination of 6-methylpyridin-2-ol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-6-methylpyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Potassium permanganate in aqueous or acidic medium.

    Reduction Reactions: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce 3,5-dibromo-6-methylpyridine-2-one.
  • Reduction reactions result in 3,5-dibromo-6-methylpyridine.

Scientific Research Applications

3,5-Dibromo-6-methylpyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-methylpyridin-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3,5-Dibromo-2-methylpyridin-4-ol
  • 3,5-Dibromo-4-methylpyridin-2-ol
  • 3,5-Dibromo-6-chloropyridin-2-ol

Comparison: 3,5-Dibromo-6-methylpyridin-2-ol is unique due to the specific positioning of the bromine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with various targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3,5-dibromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBUELJRZDJHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301325
Record name 3,5-dibromo-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500587-45-1
Record name 3,5-dibromo-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-6-methylpyridin-2-ol
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-6-methylpyridin-2-ol
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-6-methylpyridin-2-ol
Reactant of Route 4
3,5-Dibromo-6-methylpyridin-2-ol
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-6-methylpyridin-2-ol
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-6-methylpyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.